2-Amino-1-(3-methoxyphenyl)ethanol
Overview
Description
Synthesis Analysis:
- 2-Amino-1-(3-methoxyphenyl)ethanol and its complexes have been synthesized in various studies. For instance, one study synthesized 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol, a compound related to 2-Amino-1-(3-methoxyphenyl)ethanol, and explored its antibacterial activities (Li-fen, 2011).
- Another study synthesized and characterized a related compound, 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol Schiff base, demonstrating its resistance to various bacteria (Wen-jie, 2004).
Molecular Structure Analysis:
- The molecular structure of 2-Amino-1-(3-methoxyphenyl)ethanol-related compounds has been characterized using techniques like IR, MS, and 1H-NMR in various studies, providing insight into its structural aspects (Li-fen, 2011), (Wen-jie, 2004).
Chemical Reactions and Properties:
- The reactivity of similar compounds, like 3-methoxyphenyl 4-nitrophenyl thionocarbonates, with alicyclic amines has been studied, indicating various reaction pathways and kinetics (Castro et al., 2001).
Physical Properties Analysis:
- Detailed physical properties of 2-Amino-1-(3-methoxyphenyl)ethanol or its closely related compounds were not directly found in the papers. However, studies on similar compounds provide insights into properties like solubility and crystal structure (Li-fen, 2011), (Wen-jie, 2004).
Chemical Properties Analysis:
- The chemical properties of related compounds have been explored, focusing on their interaction and reactivity with various agents, giving an idea of the chemical behavior of 2-Amino-1-(3-methoxyphenyl)ethanol (Castro et al., 2001).
Scientific Research Applications
Kinetics and Reaction Mechanisms
- Reactions with Alicyclic Amines : The study of 3-methoxyphenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines reveals insights into reaction kinetics and mechanisms in ethanol-water solutions. This research is crucial for understanding the behavior of 3-methoxyphenyl compounds in chemical reactions, potentially including derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol (Castro et al., 2001).
Synthesis and Anticancer Evaluation
- Combinatorial Synthesis for Cancer Research : In the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, one derivative showed significant potency against the human breast cancer cell line MCF7. This highlights the potential of derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol in cancer research (Patravale et al., 2014).
Synthesis of Optically Active Compounds
- Asymmetric Transfer Hydrogenation : The synthesis of optically active β-AminoAlcohols, including derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol, demonstrates their potential in producing drug intermediates and other applications in stereoselective synthesis (Xu et al., 2010).
Application in Isoquinoline Syntheses
- Synthesizing Heterocyclic Compounds : The compound 2-amino-(3-hydroxyphenyl) ethanol, closely related to 2-Amino-1-(3-methoxyphenyl)ethanol, has been used in synthesizing heterocyclic compounds, particularly isoquinolines, which are significant in pharmaceutical research (Kametani et al., 1970).
Biocatalytic Production for Drug Intermediates
- Enantiopure Compound Synthesis : The biocatalytic production of (S)-1-(4-methoxyphenyl) ethanol, a derivative of 2-Amino-1-(3-methoxyphenyl)ethanol, is optimized for the synthesis of antihistamines. This showcases the potential of such compounds in producing enantiomerically pure drug intermediates (Kavi et al., 2021).
Oxidation Reactions for Ester Synthesis
- Direct Oxidation to Esters : Research on the oxidation of secondary alcohols to esters, including derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol, provides new insights into lignin degradation technology and potential industrial applications (Li et al., 2013).
Antibacterial Activity
- Synthesis and Antibacterial Activities : The synthesis of 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol and its metal complexes, including derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol, shows significant antibacterial activities, highlighting its potential in antimicrobial research (Li-fen, 2011).
properties
IUPAC Name |
2-amino-1-(3-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMQTEJARSWZPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343013 | |
Record name | 2-Amino-1-(3-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-methoxyphenyl)ethanol | |
CAS RN |
27382-18-9 | |
Record name | 2-Amino-1-(3-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(3-methoxyphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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